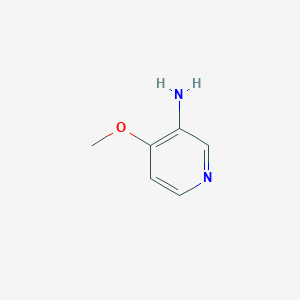

3-Amino-4-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWMPIWLSQKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409446 | |

| Record name | 3-AMINO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-09-3 | |

| Record name | 3-AMINO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-methoxypyridine CAS number 33631-09-3

An In-depth Technical Guide to 3-Amino-4-methoxypyridine (CAS: 33631-09-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's fundamental properties, synthesis, reactivity, applications, and safety protocols. The insights herein are grounded in established chemical principles and supported by available technical data to empower scientists in leveraging this molecule for novel discoveries.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring both an amino (-NH₂) and a methoxy (-OCH₃) group. This unique substitution pattern imparts a specific set of electronic and steric properties that define its reactivity and utility as a chemical building block.[1]

The pyridine ring itself is an electron-deficient aromatic system, but the presence of the electron-donating amino and methoxy groups modulates this property, influencing its role in various chemical transformations.[1] Its structural and chemical attributes make it a valuable precursor in the synthesis of complex, biologically active molecules.[1]

Chemical Identity

-

CAS Number : 33631-09-3[2]

-

Molecular Formula : C₆H₈N₂O[2]

-

IUPAC Name : 4-Methoxypyridin-3-amine[2]

-

Synonyms : this compound, 4-METHOXY-PYRIDIN-3-YLAMINE[2]

Physicochemical Data

The physical and chemical properties of this compound are summarized below, providing critical data for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Physical Form | Dark brown crystalline solid | [1][2] |

| Melting Point | 83 °C | [2][4] |

| Boiling Point (Predicted) | 270.4 ± 20.0 °C | [2] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.48 ± 0.18 | [2] |

| XLogP3 | 0.1 | [4] |

| Storage Conditions | Store at 2-8°C or in a freezer under -20°C, in a dark place under an inert atmosphere.[2][5] |

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines like this compound often involves multi-step sequences starting from more common pyridine precursors. A common strategy involves the introduction of substituents onto the pyridine ring, such as nitration followed by reduction to form the amino group.

Conceptual Synthesis Workflow

A plausible synthetic route starts with a methoxypyridine precursor. The introduction of a nitro group via electrophilic aromatic substitution, followed by a reduction step, yields the target aminopyridine. The choice of reagents and conditions is critical to control regioselectivity and achieve high yields.

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Synthesis Protocol: Reduction of 4-Methoxy-3-nitropyridine

This protocol describes a standard laboratory procedure for the reduction of a nitropyridine to the corresponding aminopyridine.

Disclaimer: This is a representative protocol. Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition : Carefully add a reducing agent. Common choices include iron powder (Fe) in the presence of an acid like HCl, or catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C).

-

Reaction Monitoring : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. If using a metal/acid system, filter the mixture to remove the metal salts and neutralize the filtrate with a base (e.g., NaHCO₃).

-

Extraction : Extract the aqueous solution with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is governed by the interplay of the pyridine nitrogen and the two electron-donating substituents.

-

Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a nucleophile or a ligand in coordination chemistry. The methoxy group can modulate this basicity through inductive effects.[6]

-

Amino Group (-NH₂) : This is a strong activating group and a primary nucleophilic center. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for its conversion into other functional groups.

-

Methoxy Group (-OCH₃) : This group is also electron-donating through resonance, activating the pyridine ring towards electrophilic substitution. Its presence influences the regioselectivity of subsequent reactions.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 33631-09-3 | FA46267 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 33631-09-3|this compound|BLD Pharm [bldpharm.com]

- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-4-methoxypyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Amino-4-methoxypyridine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical parameter for its application in research and development. Designed for chemists, researchers, and formulation scientists, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile based on its physicochemical properties, and provides a robust experimental protocol for empirical determination.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a pyridine ring substituted with both an amino and a methoxy group, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]

For the synthetic chemist or drug development professional, understanding the solubility of this compound is not merely an academic exercise. It is a fundamental necessity that dictates the choice of reaction solvents, purification methods (such as crystallization), and the feasibility of formulation strategies. A thorough grasp of its solubility behavior is paramount for efficient process development, ensuring optimal reaction kinetics, yield, and purity.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to understanding the behavior of this compound lies in analyzing its structural features.

The molecule possesses several key features that govern its interaction with various solvents:

-

A Polar Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and serving as a hydrogen bond acceptor.

-

A Hydrogen-Bonding Donor Group: The primary amine (-NH₂) at the 3-position is a potent hydrogen bond donor.[2]

-

A Hydrogen-Bonding Acceptor Group: The methoxy group (-OCH₃) at the 4-position features an oxygen atom that can act as a hydrogen bond acceptor.[2]

-

Moderate Polarity: The combination of these functional groups imparts a significant degree of polarity to the molecule. The topological polar surface area (TPSA) is a good indicator of this, calculated to be 48.1 Ų.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33631-09-3 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [3][5] |

| Molecular Weight | 124.14 g/mol | [3][5] |

| Melting Point | ~83 °C | [3] |

| pKa (Predicted) | 7.48 ± 0.18 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 48.1 Ų | [2] |

The presence of both hydrogen bond donors and acceptors is a critical factor. The ability to form strong intermolecular hydrogen bonds with a solvent will significantly enhance solubility.[6][7][8] Conversely, strong intermolecular forces between the solute molecules themselves (e.g., in a crystal lattice) must be overcome by solute-solvent interactions for dissolution to occur.[7][9]

Theoretical Principles and Predicted Solubility Profile

The guiding principle for predicting solubility is the adage "like dissolves like".[10][11][12] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[11][13] Given the polar nature of this compound, we can predict its solubility across different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the solvent and the amino, methoxy, and pyridine moieties of this compound, it is predicted to exhibit high solubility in this class of solvents. A related compound, 3-Amino-4-methylpyridine, is noted to be soluble in water and methanol.[14]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. The pyridine nitrogen and methoxy oxygen of the solute can interact favorably with these solvents. While the solute's amino group cannot donate a hydrogen bond to the solvent, the overall polarity is similar, leading to a prediction of good to moderate solubility . For instance, 2-Amino-4-methylpyridine is freely soluble in DMF.[15]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and cannot participate in significant hydrogen bonding. The large mismatch in polarity between the highly polar this compound and these nonpolar solvents suggests that the solute-solvent interactions would be too weak to overcome the solute-solute interactions in the solid state. Therefore, it is predicted to have low to negligible solubility in nonpolar solvents. Slight solubility might be observed in solvents with some minimal polarity like diethyl ether.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between solvent and solute's N-H, N:, and O: sites.[6][9] |

| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Good to Moderate | Favorable dipole-dipole interactions; solvent acts as H-bond acceptor. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Moderate polarity allows for some interaction. Analogous compounds are soluble in MDC.[14] |

| Ethers | Diethyl Ether, THF | Low to Moderate | THF's higher polarity may afford better solubility than diethyl ether. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low / Insoluble | Significant polarity mismatch. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Large polarity mismatch; weak solute-solvent interactions.[15] |

Experimental Workflow for Solubility Determination

While predictions are valuable, empirical data is the gold standard. The following section outlines a robust, self-validating protocol for the quantitative determination of this compound solubility, commonly known as the shake-flask method.[16]

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Methanol, Acetonitrile)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical to ensure equilibrium with the solid phase is achieved. A good starting point is to add enough solid so that a significant amount remains undissolved after equilibration.

-

Accurately add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Securely seal the vial to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24 hours is typically adequate, but longer times (48-72 hours) may be necessary and should be validated.[16]

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Analysis (Using UV-Vis Spectroscopy):

-

Causality: This technique is chosen for its speed and accessibility. It relies on Beer-Lambert Law, where absorbance is proportional to concentration.[17] A prerequisite is that the compound has a chromophore and the solvent is transparent in that UV region.

-

Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λ_max) for this compound.

-

Calculate the concentration using a pre-established calibration curve of known concentrations versus absorbance.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Self-Validation and Trustworthiness:

-

To ensure true equilibrium was reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). If the calculated solubility remains constant, equilibrium has been achieved.

-

The experiment should be performed in triplicate to ensure reproducibility and to calculate standard deviation.

Conclusion

This compound is a polar molecule with significant potential for hydrogen bonding, a characteristic that dominates its solubility profile. It is predicted to be highly soluble in polar protic solvents like methanol and moderately soluble in polar aprotic solvents such as acetonitrile and DMF. Conversely, it is expected to be poorly soluble in nonpolar solvents like hexane and toluene. For drug development and process chemistry, this profile suggests that alcoholic solvents are excellent choices for reaction media, while nonpolar solvents could be effective as anti-solvents for crystallization and purification. The provided experimental protocol offers a reliable and robust method for researchers to obtain precise, quantitative solubility data, which is indispensable for advancing research and development involving this valuable compound.

References

-

Khan Academy. Solubility of organic compounds . [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE . [Link]

-

Journal of Medical and Health Sciences. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs . [Link]

-

askIITians. How do hydrogen bonds affect solubility? . [Link]

-

Science Through Time. How Do Hydrogen Bonds Affect Solubility? . YouTube. [Link]

-

Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility . [Link]

-

Solubility of Things. Spectroscopic Techniques . [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? . [Link]

-

PubChem. 3-Methoxy-4-aminopyridine . [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? . YouTube. [Link]

-

University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds . [Link]

-

Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions . [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like . [Link]

-

The Fountain Magazine. Like Dissolves Like . [Link]

-

Chemistry LibreTexts. 6.3: Intermolecular Forces in Solutions . [Link]

-

Quora. What is the meaning of the “like dissolve like” rule in chemistry? . [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 33631-09-3 [m.chemicalbook.com]

- 5. This compound | 33631-09-3 | FA46267 [biosynth.com]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. al-kindipublisher.com [al-kindipublisher.com]

- 8. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]

- 16. youtube.com [youtube.com]

- 17. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-4-methoxypyridine

Introduction

3-Amino-4-methoxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural framework is a key building block in the synthesis of various biologically active molecules. A thorough understanding of its molecular structure is paramount for its application in novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of the amino and methoxy substituents on the chemical environment of the pyridine ring. Due to the limited availability of public experimental spectra, this guide is based on high-quality predicted NMR data, supplemented with a detailed interpretation based on established principles of substituent effects on aromatic systems.

Molecular Structure and Numbering

For clarity in spectral assignment, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

-

Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Advanced 2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, a suite of 2D NMR experiments is recommended. [1][2][3][4]

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two or three bonds. This would confirm the coupling between H5 and H6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This would definitively link H2 to C2, H5 to C5, H6 to C6, and the methoxy protons to the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methoxy protons to C4 would confirm the attachment of the methoxy group.

Conclusion

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The interpretation of the spectral data is grounded in the fundamental principles of substituent effects on the electronic environment of the pyridine ring. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and similar compounds. While predicted data serves as a valuable guide, experimental verification is always recommended for definitive structural confirmation. The use of advanced 2D NMR techniques will further solidify the spectral assignments and provide a complete picture of the molecular structure.

References

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8). Retrieved from [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

Mnova Predict. (n.d.). Bruker. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). Alwsci. Retrieved from [Link]

-

Chemical Shift Prediction. (n.d.). NMRFx Analyst. Retrieved from [Link]

-

FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

-

Download NMR Predict. (n.d.). Mestrelab. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

3-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

-

Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012). ResearchGate. Retrieved from [Link]

-

4-Methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved from [Link]

-

Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

-

Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (n.d.). PMC - NIH. Retrieved from [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich NMR Service. Retrieved from [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

-

3-Aminopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Mass spectrometry analysis of 3-Amino-4-methoxypyridine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Amino-4-methoxypyridine

Authored by a Senior Application Scientist

Foreword: A Strategic Approach to the Analysis of a Novel Pyridine Intermediate

In the landscape of pharmaceutical and agrochemical development, the precise characterization and quantification of synthetic intermediates are paramount. This compound is a key building block, valued for its role in the synthesis of a new generation of bioactive molecules.[1] Its unique structure, featuring a pyridine ring substituted with both a basic amino group and a methoxy group, presents specific challenges and opportunities for mass spectrometric analysis. This guide eschews a generic, templated approach. Instead, it offers a deep dive into the logic and causality of method development, from first principles to a robust, validated protocol. We will treat the entire workflow as a self-validating system, where each decision is justified by the physicochemical properties of the analyte and the principles of mass spectrometry.

Analyte Deep Dive: Physicochemical Properties of this compound

A successful mass spectrometry method is built upon a thorough understanding of the analyte. The properties of this compound dictate every choice we make, from sample preparation to ionization source settings.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₆H₈N₂O | [1][2] | Defines the elemental composition. |

| Molecular Weight | 124.14 g/mol | [1][2] | Used for low-resolution mass spectrometer settings. |

| Monoisotopic Mass | 124.0637 Da | [3][4] | Critical for high-resolution MS. This is the target mass for the [M]⁺˙ or [M+H]⁺ ion. |

| Predicted pKa | 7.48 ± 0.18 | [2] | The amino group and pyridine nitrogen are basic. This strongly suggests that the molecule will readily accept a proton, making positive mode electrospray ionization ([M+H]⁺) the logical choice . |

| Appearance | Brown solid | [1][2] | Indicates the need for dissolution in a suitable solvent for analysis. |

| XLogP3 | 0.1 | [4] | The low value indicates relatively high polarity, suggesting good compatibility with reversed-phase liquid chromatography (RPLC) using aqueous mobile phases. |

The Workflow: A Logic-Driven Experimental Design

Our analytical strategy is designed to isolate, detect, and quantify this compound with high specificity and sensitivity. The following workflow illustrates the interconnectedness of each stage, from sample receipt to final data analysis.

Caption: High-level workflow for the quantitative analysis of this compound.

Sample Preparation: The Foundation of Robust Analysis

For drug development and research applications, analytes are often in complex biological matrices like plasma or urine. The goal of sample preparation is to remove interfering substances (e.g., proteins, lipids, salts) that can cause ion suppression and to concentrate the analyte to improve detection limits.[5][6]

Protocol: Liquid-Liquid Extraction (LLE)

LLE is a robust technique for cleaning up samples containing small molecules. Given the basic nature of our analyte (pKa ≈ 7.48), we can manipulate the sample pH to ensure it is in a neutral state, maximizing its partitioning into an organic solvent.

Step-by-Step Methodology:

-

Aliquot Sample: Pipette 100 µL of the biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.

-

Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated version of the analyte, if available) to correct for extraction variability.

-

pH Adjustment: Add 50 µL of 1 M ammonium hydroxide solution to the sample. This raises the pH well above the pKa, neutralizing the amino group and making the molecule less water-soluble.

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Isolate Analyte: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

-

Concentration: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve the residue. The sample is now ready for injection.

LC-MS/MS Method Development: A Symphony of Selectivity and Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[7][8]

Liquid Chromatography (LC)

The primary role of the LC system is to separate the analyte from any remaining matrix components that were not removed during sample preparation.[9]

-

Column Selection: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a standard and effective choice for polar small molecules like this compound.

-

Mobile Phase:

-

Aqueous (A): Water with 0.1% Formic Acid. The acid serves two key purposes: it ensures the analyte is protonated (positively charged) for good retention on the C18 column and promotes efficient ionization in the ESI source.

-

Organic (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common choice for its low viscosity and UV transparency.

-

-

Gradient Elution: A gradient elution provides good peak shape and efficiently elutes the analyte while separating it from other components.

Detailed LC Protocol:

| Parameter | Setting | Rationale |

| Column | C18, 100 x 2.1 mm, 3.5 µm | Standard for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and analyte retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 10 µL | Standard volume for analytical LC-MS. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% B | A typical gradient for method development. |

Mass Spectrometry (MS)

Ionization: Electrospray ionization (ESI) is the ideal technique for polar molecules that are already in solution.[10] Given the basic nature of the analyte, positive ion mode is selected to generate the protonated molecule, [M+H]⁺.

-

Expected Precursor Ion: [C₆H₈N₂O + H]⁺ = m/z 125.07

Tandem MS (MS/MS) for Quantification: For definitive quantification, we use Multiple Reaction Monitoring (MRM). This involves isolating the precursor ion (m/z 125.07) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific, stable fragment ions (product ions) in the third quadrupole (Q3).[11]

Predicted Fragmentation Pathway:

The fragmentation of the protonated this compound is predicted to occur via characteristic losses of neutral molecules. The primary sites of fragmentation will likely be the methoxy and amino groups.

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

MRM Transitions for Quantification and Confirmation:

Based on the predicted fragmentation, we can establish a robust MRM method. We select at least two transitions: one for quantification (Quantifier) and one for confirmation (Qualifier). The ratio of these two signals should be constant across all samples and standards, providing a high degree of confidence in the identification.

| Transition | Ion Type | Proposed Identity | Collision Energy (eV) | Rationale |

| 125.1 → 110.1 | Quantifier | Loss of a methyl radical from the methoxy group | 15-25 | A common, high-intensity fragmentation for aryl methyl ethers.[12] |

| 125.1 → 95.1 | Qualifier | Loss of formamide via rearrangement | 20-30 | Provides structural confirmation. |

| 125.1 → 82.0 | Secondary Qualifier | Loss of methyl radical followed by CO | 25-35 | Further confirms the structure. |

Data Analysis and System Validation

The final step is to process the acquired data to determine the concentration of this compound in the original sample.

-

Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.

-

Quantification: The concentration of the analyte in unknown samples is calculated from the regression equation of the calibration curve.

-

Confirmation: The ion ratio (Qualifier peak area / Quantifier peak area) in the unknown sample must be within ±20% of the average ion ratio from the calibration standards to confirm the identity of the analyte.

Conclusion: A Self-Validating Approach to Certainty

This guide has detailed a comprehensive, logic-driven approach to the mass spectrometric analysis of this compound. By grounding our experimental design in the physicochemical properties of the molecule, we have constructed a workflow that is not merely a set of instructions, but a self-validating system. From the pH-adjusted LLE to the selection of specific MRM transitions based on predictable fragmentation pathways, each step is designed to ensure accuracy, precision, and confidence in the final result. This methodology provides a robust foundation for researchers and drug development professionals to reliably quantify this critical intermediate in even the most complex of matrices.

References

-

Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS , Royal Society of Chemistry. Available at: [Link]

-

3-Methoxy-4-aminopyridine , PubChem - National Center for Biotechnology Information. Available at: [Link]

-

Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution , PubMed - National Center for Biotechnology Information. Available at: [Link]

-

New Sample Preparation Approaches to Biological Matrices for LC–MS , LCGC International. Available at: [Link]

-

Sample preparation in mass spectrometry , Wikipedia. Available at: [Link]

-

Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes , PubMed - National Center for Biotechnology Information. Available at: [Link]

-

Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method , Shimadzu. Available at: [Link]

-

Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method , PubMed - National Center for Biotechnology Information. Available at: [Link]

-

LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis , ResearchGate. Available at: [Link]

-

Sample Preparation Techniques for Biological Matrices , Agilent Technologies. Available at: [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds , ACS Publications. Available at: [Link]

-

Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions , ResearchGate. Available at: [Link]

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine , National Institutes of Health. Available at: [Link]

-

Electrospray ionization , Wikipedia. Available at: [Link]

-

mass spectra - fragmentation patterns , Chemguide. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns , Chemistry LibreTexts. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 6. agilent.com [agilent.com]

- 7. shimadzu.com [shimadzu.com]

- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: The Analytical Imperative for 3-Amino-4-methoxypyridine

An In-depth Technical Guide to the FTIR Spectrum of 3-Amino-4-methoxypyridine

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of biologically active molecules.[1] Its structural architecture, featuring an amino group, a methoxy group, and a pyridine ring, makes it a versatile intermediate in the development of pharmaceuticals and agrochemicals, including potential anti-inflammatory and anti-cancer agents.[1] Given its role in complex molecular synthesis, unequivocal structural verification is paramount. Any ambiguity in its identity could compromise the integrity of a multi-step synthesis, leading to significant losses in time and resources.

Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and accessible analytical technique for this purpose. It provides a distinct molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[2][3] For a molecule like this compound, FTIR spectroscopy allows for the rapid and non-destructive confirmation of its key functional groups, providing a high degree of confidence in the material's identity and purity before its use in further applications. This guide provides a comprehensive overview of the principles, experimental protocol, and detailed spectral interpretation for the FTIR analysis of this compound.

Foundational Principles: From Molecular Vibration to Spectrum

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces transitions between vibrational energy states of its chemical bonds.[4] These vibrations, primarily stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds), occur at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the radiation is absorbed, and the intensity of that frequency is reduced. An FTIR spectrometer plots this reduction in intensity (as either absorbance or transmittance) against the frequency of the radiation (expressed as wavenumber in cm⁻¹), generating a unique spectrum.[4] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), where the complex patterns are unique to the molecule as a whole.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a high-quality, reproducible FTIR spectrum of a solid sample like this compound is critically dependent on proper sample preparation. The Potassium Bromide (KBr) pellet technique is a widely accepted and reliable method.[2]

Causality in Protocol Design:

The primary objective is to create a sample medium that is transparent to infrared radiation and in which the analyte is dispersed as fine particles to minimize light scattering (the Christiansen effect) and absorption band distortion. KBr is an ideal matrix material as it is an alkali halide that is transparent in the mid-IR range and has a refractive index close to that of many organic compounds when properly prepared.[5] The meticulous grinding and pressing steps are not merely procedural; they are essential for creating a homogenous, transparent pellet that allows for the acquisition of a high-resolution spectrum.

Step-by-Step Methodology: KBr Pellet Preparation

-

Material Preparation: Ensure all equipment is scrupulously clean and dry. Use spectroscopy-grade KBr that has been dried in an oven (typically at ~110°C) and stored in a desiccator to prevent moisture absorption, which would introduce broad O-H bands into the spectrum.[6]

-

Grinding: In an agate mortar and pestle, place approximately 1-2 mg of the this compound sample and about 150-200 mg of the dried KBr.[2]

-

Mixing & Homogenization: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This step is crucial to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering and producing sharp, well-defined peaks.[2]

-

Pellet Formation: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes.[2] The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the ambient atmosphere first, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to remove contributions from atmospheric CO₂ and water vapor.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is a composite of the vibrational modes of the pyridine ring, the amino substituent, and the methoxy substituent. The electronic effects of the electron-donating amino and methoxy groups will influence the precise position and intensity of the pyridine ring vibrations.[2]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-methoxypyridine

Executive Summary: 3-Amino-4-methoxypyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic structure, arising from the interplay between an electron-rich aminopyridine core and a methoxy substituent, dictates a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on its key transformations, stability under various conditions, and practical, field-proven experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in synthesis and discovery programs.

Core Molecular Profile and Physicochemical Properties

Significance in Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of biologically active molecules. Its structure is embedded in compounds developed as potential anti-inflammatory and anti-cancer agents, as well as therapeutics for neurological disorders.[1] In agricultural science, it is a component in the formulation of modern herbicides and pesticides, contributing to enhanced crop protection.[1] The compound's utility stems from the strategic placement of its functional groups, which allows for selective chemical modifications.

Physicochemical Data Summary

A consolidated overview of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 33631-09-3 | [1][3] |

| Molecular Formula | C₆H₈N₂O | [1][3] |

| Molecular Weight | 124.14 g/mol | [1][4] |

| Appearance | Dark brown crystalline solid | [1] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point | 270.4 °C at 760 mmHg | [3] |

| SMILES | COC1=C(C=NC=C1)N | [5] |

| InChIKey | STWMPIWLSQKHSJ-UHFFFAOYSA-N | [3] |

Electronic Structure and Reactivity Principles

The reactivity of this compound is governed by the electronic interplay of three key features: the electron-withdrawing pyridine nitrogen, the strongly electron-donating amino group (-NH₂), and the moderately electron-donating methoxy group (-OCH₃).

-

Pyridine Ring: The electronegative nitrogen atom reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene but activating it towards nucleophilic substitution, particularly at the C2 and C4 positions.[6][7]

-

Amino Group (-NH₂): As a powerful activating group, the amino substituent at C3 strongly donates electron density into the ring via resonance, primarily increasing the nucleophilicity of the C2, C4, and C6 positions. It also serves as a primary nucleophilic center for reactions like acylation and cross-coupling.

-

Methoxy Group (-OCH₃): Located at C4, the methoxy group also donates electron density through resonance, further activating the ring.

The net effect is a pyridine ring that, despite the nitrogen's influence, is activated towards electrophilic substitution and possesses a highly nucleophilic amino group poised for a variety of synthetic transformations.

Caption: Key reactive sites on the this compound scaffold.

Key Chemical Transformations

Electrophilic Aromatic Substitution (SEAr)

While the pyridine ring is inherently electron-deficient, the potent activating effects of the amino and methoxy groups enable SEAr reactions under controlled conditions. The directing influence of the C3 amino group is dominant, favoring substitution at the ortho (C2) and para (C6) positions. However, steric hindrance from the C4-methoxy group can influence the regiochemical outcome, often favoring the C2 or C5 positions.

Causality in Experimental Choice: Standard Friedel-Crafts alkylations and acylations are generally not viable, as the Lewis acid catalyst will coordinate preferentially with the basic pyridine nitrogen, deactivating the system.[7] Therefore, alternative methods are required.

-

Halogenation: Direct bromination or chlorination can proceed, often leading to a mixture of products. The choice of solvent and halogenating agent (e.g., NBS, NCS) is critical to control selectivity and prevent over-reaction.

-

Nitration: This reaction requires harsh conditions (e.g., fuming H₂SO₄/HNO₃) which can lead to oxidation and degradation. The pyridine nitrogen will be protonated, further deactivating the ring, making the reaction challenging.[8]

Caption: Generalized mechanism for electrophilic attack at the C5 position.

Nucleophilic Reactivity of the Amino Group

The C3-amino group is the most common site for synthetic modification, acting as a potent nucleophile.

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds and is highly effective with this compound.[9] This reaction couples the amino group with aryl halides or triflates, providing access to a diverse range of N-aryl derivatives that are prevalent in pharmaceuticals.[10]

Trustworthiness of the Protocol: The success of this reaction relies on the precise selection of a palladium catalyst, a phosphine ligand, and a base. The ligand's steric and electronic properties are critical for facilitating the catalytic cycle, while the base must be strong enough to deprotonate the amine without causing side reactions.[11]

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr on a pyridine ring is most favorable at the C2 and C4 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[12] For this compound, SNAr is generally not a primary reaction pathway unless a suitable leaving group (e.g., a halide) is present at an activated position (C2 or C6). The existing substituents do not facilitate this transformation.

Stability Profile

Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses.

| Condition | Stability Assessment | Remarks |

| Thermal | Stable under recommended storage conditions. | Avoid high heat, sparks, and open flames. Thermal decomposition can release toxic fumes, including nitrogen oxides and carbon monoxide.[13] |

| pH (Aqueous) | Susceptible to degradation under strong acidic or basic conditions. | The pyridine nitrogen and exocyclic amino group can be protonated in acidic media, altering reactivity and solubility. |

| Oxidizing Agents | Incompatible with strong oxidizing agents.[13][14] | The amino group and electron-rich ring are susceptible to oxidation. |

| Light | Potential for photolytic degradation. | As with many aromatic amines, storage in amber vials or protected from light is recommended to prevent discoloration and degradation. |

| Storage | Store in a dry, cool, and well-ventilated place.[3][15] | Keep container tightly closed, preferably under an inert atmosphere to maintain product quality.[14] |

Experimental Protocols

Protocol: Buchwald-Hartwig Amination with this compound

This protocol describes a representative cross-coupling reaction to synthesize an N-aryl derivative, a common transformation in drug discovery.

Objective: To couple this compound with 1-bromo-4-fluorobenzene.

Materials:

-

This compound

-

1-Bromo-4-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Reagent Addition: Add this compound (1.2 mmol, 1.2 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).

-

Solvent and Substrate: Add anhydrous toluene (5 mL), followed by 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq).

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Workflow for HPLC-Based Stability Assessment

This workflow provides a self-validating system to test the stability of the compound under forced degradation conditions.

Caption: A systematic workflow for assessing compound stability via HPLC.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the nucleophilic character of its exocyclic amino group and the activated nature of its heterocyclic ring. Its utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, is well-established. However, researchers must remain cognizant of its potential instabilities, especially towards strong acids, oxidizing agents, and heat. By understanding the principles outlined in this guide and employing robust, validated protocols, scientists can effectively and safely utilize this valuable compound to advance research and development objectives.

References

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 16). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

-

Unknown Source. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

ResearchGate. (2015, November). Electrophilic Substitution In Azines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 12). Electrophilic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 33631-09-3 | FA46267 [biosynth.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. echemi.com [echemi.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

The Electron-Donating Effects of Substituents in 3-Amino-4-methoxypyridine: A Comprehensive Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The electronic properties of this heterocyclic system, and how they are modulated by substituents, are of paramount importance in drug design and development. Understanding the nuanced interplay of these substituents allows for the fine-tuning of a molecule's reactivity, basicity, and ultimately, its biological activity. This guide provides an in-depth exploration of the electron-donating effects of the amino and methoxy groups in 3-amino-4-methoxypyridine, a molecule of significant interest due to the synergistic and sometimes competing electronic contributions of its substituents.[1] This compound is a key building block in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] We will delve into the theoretical underpinnings of these effects, present practical experimental methodologies for their characterization, and discuss the implications for synthetic strategy and drug design.

Introduction: The Electronic Landscape of Substituted Pyridines

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency influences the ring's reactivity and the pKa of the ring nitrogen. The introduction of substituents can dramatically alter this electronic landscape. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its nucleophilicity and increasing the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) decrease the electron density.

The effects of substituents are primarily governed by two phenomena:

-

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. The amino (-NH2) and methoxy (-OCH3) groups both exert an electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen and oxygen compared to carbon.

-

Resonance Effects (R) or Mesomeric Effects (M): These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of lone pairs or pi electrons. Both the amino and methoxy groups have lone pairs of electrons that can be delocalized into the pyridine ring, resulting in a strong electron-donating resonance effect (+R or +M).[2]

In this compound, the overall electronic impact of these substituents is a delicate balance between their inductive and resonance effects.

The Interplay of Amino and Methoxy Groups in this compound

The positioning of the amino and methoxy groups at the 3- and 4-positions, respectively, leads to a fascinating interplay of their electronic contributions.

Resonance Structures and Electron Delocalization

The +R effect of both substituents significantly increases the electron density of the pyridine ring. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the ring. This delocalization is most pronounced at the ortho and para positions relative to the substituent.

Diagram 1: Resonance Structures of this compound

Caption: Resonance contributions in this compound.

Impact on Basicity

The increased electron density at the ring nitrogen atom due to the combined +R effects of the amino and methoxy groups makes this compound more basic than unsubstituted pyridine. This enhanced basicity is a critical factor in its potential use as a scaffold in drug molecules, as it can influence drug-receptor interactions and pharmacokinetic properties.

Experimental and Computational Characterization

A multi-faceted approach is necessary to fully characterize the electron-donating effects in this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the ring protons are sensitive to the electron density of the carbon atoms to which they are attached. Increased electron density leads to greater shielding and an upfield shift (lower ppm values). In this compound, the ring protons are expected to be shifted upfield compared to those of pyridine.

-

¹³C NMR: Similarly, the chemical shifts of the ring carbons will be shifted upfield due to the increased electron density from the EDGs.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Compare the chemical shifts of the ring protons and carbons to those of unsubstituted pyridine and monosubstituted derivatives (3-aminopyridine and 4-methoxypyridine) to quantify the shielding effects of the substituents.

Hammett Analysis

The Hammett equation (log(K/K₀) = σρ) is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[3][4] By measuring the pKa of this compound and comparing it to that of pyridine, one can gain insight into the overall electron-donating nature of the substituent combination. Electron-donating substituents increase the strength of interactions within the molecule.[3]

Table 1: Hammett Substituent Constants (σp)

| Substituent | σp Value |

| -NH₂ | -0.66 |

| -OCH₃ | -0.27 |

| -H | 0.00 |

Data sourced from standard physical organic chemistry texts.[5]

The negative values for both substituents indicate their electron-donating character through the para position.[5]

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound.[6][7]

Computational Workflow:

-

Structure Optimization: Perform a geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP/6-31G*).[8]

-

Electronic Property Calculation: Calculate molecular orbitals, electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges.[2][6]

-

Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) to identify regions of high electron density. The electrostatic potential map will visually demonstrate the electron-rich nature of the pyridine ring. NBO analysis can quantify the charge distribution on each atom.[6]

Diagram 2: Computational Chemistry Workflow

Caption: A typical DFT workflow for electronic structure analysis.

Synthetic Implications

The enhanced nucleophilicity of the this compound ring system has significant implications for its synthetic utility. The increased electron density makes the ring more susceptible to electrophilic aromatic substitution. However, the position of substitution will be directed by the combined influence of the amino and methoxy groups. The synthesis of this compound can be achieved from aminopyridines like isonicotinic acid or nicotinic acid.[9]

Conclusion

The amino and methoxy groups in this compound act in concert to create a highly electron-rich aromatic system. Their powerful electron-donating resonance effects overwhelm their weaker inductive electron-withdrawing effects, leading to increased basicity and enhanced reactivity towards electrophiles. A thorough understanding of these electronic properties, gained through a combination of spectroscopic, physical organic, and computational methods, is essential for leveraging this scaffold in the design and synthesis of novel therapeutic agents.[1] The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore and exploit the rich chemical space offered by substituted pyridines.

References

-

Chisholm, J. D., et al. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Retrieved from [Link]

-

Al-Matar, H. M., et al. (2025). Synthesis, photophysical, and computational investigation of poly substituted pyridines. ResearchGate. Retrieved from [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet. Retrieved from [Link]

-

Seybold, P. G., et al. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Institutes of Health. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.

- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.

-

Royal Society of Chemistry. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett's relation for pyridine / C 6 F 4 I-Y complexes. Retrieved from [Link]

-

ScholarWorks@UARK. (n.d.). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational analysis of the reaction of 1 with pyridine. Retrieved from [Link]

-

ResearchGate. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. Retrieved from [Link]

-

World Journal of Chemical Education. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved from [Link]

-

De Gruyter. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

-

Science Alert. (2001). Evaluation of the Electron Donor Strength of Different Amino Groups. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

-

MDPI. (2022). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 33631-09-3 | FA46267 [biosynth.com]

A Technical Guide to the Biological Activity of 3-Amino-4-methoxypyridine Derivatives

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Within this class, derivatives of 3-Amino-4-methoxypyridine represent a particularly versatile and promising chemical space. The strategic placement of an amino group at the C3 position and a methoxy group at the C4 position provides a unique electronic and structural foundation for designing molecules with high affinity for diverse biological targets. This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives. We will delve into their mechanisms of action in oncology, virology, and inflammatory diseases, supported by detailed experimental protocols and workflow visualizations to empower researchers in the field of drug discovery and development.

The this compound Core: A Foundation for Bioactivity

The this compound molecule is more than a simple chemical; it is a versatile building block for constructing complex, biologically active agents.[1] Its structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (methoxy group and pyridine nitrogen), allows it to form critical interactions within the binding pockets of enzymes and receptors.[1][2] This inherent potential has led to its use as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Synthetic Strategy: A Generalized Approach

A common and effective method for synthesizing the core scaffold involves a two-step process starting from the more readily available 3-methoxypyridine. The process involves nitration followed by reduction.

Causality in Synthesis: The choice of a nitration-reduction pathway is strategic. Nitration at the C4 position is directed by the existing methoxy group. The subsequent reduction of the nitro group to an amine is a high-yield, well-established transformation, often accomplished using reducing agents like iron in acidic media or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).[3] This provides a reliable and scalable route to the desired this compound intermediate.

Caption: Generalized workflow for the synthesis of the this compound core.

Major Therapeutic Applications and Mechanisms of Action

Derivatives built upon the this compound scaffold have demonstrated a remarkable breadth of biological activity. Below, we explore the most significant of these, focusing on the underlying molecular mechanisms.

Anticancer Activity

The fight against cancer is a primary area where these derivatives show immense promise, primarily through the targeted inhibition of key signaling pathways.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A recent study detailed the design and synthesis of sulfonamide methoxypyridine derivatives as potent, novel PI3K/mTOR dual inhibitors.[4] By employing a scaffold-hopping strategy, researchers developed compounds that effectively block this pathway.[4] Dual inhibition is particularly advantageous as it can prevent the feedback activation of PI3K that often occurs when only mTOR is inhibited, leading to more durable responses.

Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of sulfonamide methoxypyridine derivatives.

The parent compound, this compound, has been shown to inhibit cancer cell growth by disrupting protein synthesis.[2] Furthermore, it can suppress inflammatory disease progression by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that controls inflammatory responses and promotes cell survival.[2] This dual mechanism highlights the scaffold's potential in treating inflammation-driven cancers.

Antiviral Activity

The structural features of pyridine derivatives make them ideal candidates for inhibiting viral enzymes.

While not a 3-amino-4-methoxy derivative itself, the closely related compound 3-amino-4-methylpyridine is a crucial intermediate in the synthesis of Nevirapine, a widely used anti-AIDS drug.[5][6][7] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and blocks viral replication.[7] This successful clinical application validates the utility of the aminopyridine scaffold in developing potent enzyme inhibitors.